molecular formula C19H29Br2NO8 B604969 3,4-Dibromo-Mal-PEG4-t-butyl ester CAS No. 2030168-38-6

3,4-Dibromo-Mal-PEG4-t-butyl ester

Cat. No. B604969
M. Wt: 559.25
InChI Key: JOTPXNOGHQCGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dibromo-Mal-PEG4-t-butyl ester is a PEG linker with a dibromomaleimide group and t-butyl protecting group . The dibromomaleimide group allows for two points of attachment because both bromine atoms can be substituted . The t-butyl ester can be removed under acidic conditions .


Molecular Structure Analysis

The molecular formula of 3,4-Dibromo-Mal-PEG4-t-butyl ester is C19H29Br2NO8 . It has a molecular weight of 559.3 g/mol . The functional groups present in this compound are maleimide and t-butyl ester .

Scientific Research Applications

1. Biomedical Applications

3,4-Dibromo-Mal-PEG4-t-butyl ester has significant applications in the field of biomedical research. For instance, its derivatives have been used to enhance the bioactivity and sustained levels of α4 integrin inhibitors in vivo (Smith et al., 2013). These inhibitors show promise in treating inflammatory and autoimmune diseases. Additionally, such compounds have shown potential in the development of biodegradable polymers with temperature sensitivity, useful in drug delivery systems (Sun et al., 2011).

2. Material Science and Engineering

In the realm of material science, 3,4-Dibromo-Mal-PEG4-t-butyl ester and its related compounds have been utilized in creating polymers for specific applications. For example, they have been instrumental in the synthesis of poly(ester-urethanes) used in various engineering applications due to their biodegradability and mechanical properties (Dupret et al., 1999). Additionally, they find use in the development of copolymer electrolytes for lithium-sulfur batteries, enhancing the battery's performance and stability (Cai et al., 2019).

3. Chemical Synthesis and Catalysis

In chemical synthesis, such esters are valuable for developing new catalysts and improving existing chemical processes. For example, they have been used in the synthesis of new ruthenium carbene catalysts for efficient ring-closing metathesis (Varray et al., 2003). Additionally, they facilitate the efficient synthesis of tertiary butyl esters, an important class of compounds in organic synthesis (Degennaro et al., 2016).

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29Br2NO8/c1-19(2,3)30-14(23)4-6-26-8-10-28-12-13-29-11-9-27-7-5-22-17(24)15(20)16(21)18(22)25/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTPXNOGHQCGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Br2NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-Mal-PEG4-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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